molecular formula C23H20O3 B14450786 9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene CAS No. 74279-53-1

9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene

Cat. No.: B14450786
CAS No.: 74279-53-1
M. Wt: 344.4 g/mol
InChI Key: AVIHESAEAJGMHF-UHFFFAOYSA-N
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Description

9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene is a compound that features a fluorene core substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene typically involves the condensation of 9H-fluorene-9-carbaldehyde with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anticancer effects. Additionally, the compound may interact with other enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Known for its anticancer and antimicrobial activities.

    3,4,5-Trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.

    3,4,5-Trimethoxyphenylacetic acid: Studied for its potential therapeutic applications.

Uniqueness

9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene is unique due to its combination of a fluorene core and a trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

CAS No.

74279-53-1

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

9-[(3,4,5-trimethoxyphenyl)methylidene]fluorene

InChI

InChI=1S/C23H20O3/c1-24-21-13-15(14-22(25-2)23(21)26-3)12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-14H,1-3H3

InChI Key

AVIHESAEAJGMHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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